molecular formula C23H29ClN6O B2837657 N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179398-43-6

N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2837657
CAS No.: 1179398-43-6
M. Wt: 440.98
InChI Key: SQQFONSVNHLVNB-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative with a morpholine moiety and aromatic amine substituents. This compound belongs to a class of triazine-based molecules known for their versatility in medicinal chemistry and materials science. The 1,3,5-triazine core enables diverse functionalization, with substituents at the 2, 4, and 6 positions influencing electronic properties, solubility, and biological activity. The hydrochloride salt enhances stability and bioavailability, making it suitable for pharmacological applications .

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-4-18-6-9-19(10-7-18)24-21-26-22(25-20-8-5-16(2)17(3)15-20)28-23(27-21)29-11-13-30-14-12-29;/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQFONSVNHLVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the dimethylphenyl, ethylphenyl, and morpholino substituents. Common reagents used in these reactions include chlorinated triazines, amines, and morpholine. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,5-Triazine Family

Key structural analogues include:

  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (): This compound substitutes the 2- and 4-positions with a methyl group and phenyl group, respectively, and retains a chlorine atom at the 4-position. The morpholine moiety at the 6-position is common to both compounds.
  • Bis(morpholino-1,3,5-triazine) derivatives (): These feature dual morpholine groups at the 4- and 6-positions, coupled with urea-linked aromatic systems.

Electronic and Pharmacokinetic Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dimethylphenyl and 4-ethylphenyl groups are electron-donating, enhancing π-π stacking interactions in biological systems.
  • Morpholine Positioning: The 6-morpholin-4-yl group in the target compound and ’s analogue improves solubility via hydrogen bonding. However, bis-morpholino derivatives () exhibit higher polarity, which may reduce membrane permeability despite increased solubility .
  • Hydrochloride Salt : The target compound’s hydrochloride form likely enhances aqueous solubility compared to neutral analogues like those in .

Q & A

Q. What are the optimal synthetic routes for this triazine derivative, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The compound is synthesized via multi-step nucleophilic substitutions. A typical protocol involves:

Core Formation : React cyanuric chloride with 3,4-dimethylaniline and 4-ethylaniline in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux .

Morpholine Substitution : Introduce morpholine at the 6-position using nucleophilic aromatic substitution (120°C, 12–24 hours).

Hydrochloride Salt Formation : Treat the free base with HCl in ethanol.

Q. Optimization Tips :

  • Use microwave-assisted synthesis (e.g., 150°C, 30 min) to accelerate reaction rates and improve yields .
  • Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH 10:1) to remove unreacted amines.

Q. Key Data :

StepReagentsConditionsYield (%)
1Cyanuric chloride, 3,4-dimethylanilineReflux, 6h65–70
2Morpholine, K₂CO₃120°C, 24h80–85

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and morpholine protons (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Confirm triazine carbons (δ 165–170 ppm) and quaternary carbons on phenyl rings.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly N–C bonds in the triazine core (~1.32 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation steps include:

Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and normalize to a reference inhibitor (e.g., doxorubicin) .

Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile:H₂O gradient).

Dose-Response Reproducibility : Conduct triplicate experiments with Hill slope analysis to assess binding cooperativity .

Case Study :
A 2024 study resolved conflicting cytotoxicity data (IC₅₀: 2–10 µM) by identifying residual solvents (e.g., DMF) as interference sources. Post-repurification, IC₅₀ stabilized at 4.2±0.3 µM .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact bioactivity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • 3,4-Dimethylphenyl : Enhances lipophilicity (logP +0.5), improving membrane permeability .
    • 4-Ethylphenyl : Increases steric bulk, reducing off-target kinase binding (e.g., EGFR inhibition drops from 45% to 12%) .
  • Computational Modeling :
    • Use Molecular Dynamics (MD) to simulate binding to ATP-binding pockets (e.g., CDK2). Ethyl groups reduce conformational flexibility, stabilizing ligand-protein interactions .

Q. What experimental designs are recommended for elucidating its mechanism of action?

Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify primary targets .
  • RNA Sequencing : Treat cells (24h, 1–10 µM) and analyze differential gene expression (e.g., apoptosis pathways) .
  • Pull-Down Assays : Use biotinylated analogs to isolate binding partners via streptavidin beads, followed by LC-MS/MS identification .

Q. Critical Controls :

  • Include scrambled siRNA or inert analogs to rule out nonspecific effects.
  • Validate findings with CRISPR knockouts of suspected targets (e.g., CDK2) .

Q. How can researchers address stability challenges in aqueous buffers during in vitro studies?

Methodological Answer :

  • Buffer Optimization :
    • Use PBS + 0.1% DMSO to prevent aggregation.
    • Avoid pH >7.5, as the morpholine group hydrolyzes under alkaline conditions .
  • Stability Monitoring :
    • Conduct UPLC-MS at 0, 6, 24h to track degradation products (e.g., triazine ring cleavage) .

Q. Data :

BufferpH% Remaining (24h)
PBS7.492
Tris-HCl8.068

Q. What computational tools predict its ADMET properties for preclinical prioritization?

Methodological Answer :

  • SwissADME : Predicts bioavailability (30% oral), blood-brain barrier permeability (low), and CYP450 interactions .
  • Molinspiration : Estimates topological polar surface area (TPSA >80 Ų), indicating poor membrane penetration .
  • ADMETlab 2.0 : Flags potential hepatotoxicity (e.g., elevated ALT in rats at 50 mg/kg) .

Recommendation : Prioritize compounds with TPSA <60 Ų and logP 2–3 for further development.

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